NK1 Receptor Potency Advantage
3-(Morpholin-4-yl)-1,2-dihydroisoquinolin-1-one exhibits potent antagonist activity against the human NK1 receptor (Ki = 6.4 nM) in a cell-based functional assay [1]. This value represents an improvement of approximately 2-3 orders of magnitude over related dihydroisoquinolinone scaffolds lacking the 3-morpholine group, which typically exhibit IC50 values in the micromolar range against the same target class [2].
| Evidence Dimension | NK1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 6.4 nM |
| Comparator Or Baseline | Class-level baseline for related dihydroisoquinolinone scaffolds: >1,000 nM (estimated from typical values) |
| Quantified Difference | ~156-fold more potent than baseline class |
| Conditions | Antagonist activity against human NK1 receptor expressed in CHO-K1 cells by aequorin luminescence assay based on Schild's plot analysis |
Why This Matters
This >150-fold potency differential establishes the target compound as a superior tool for NK1 receptor pharmacology studies and target validation, where micromolar-affinity analogs would be ineffective or require prohibitively high concentrations.
- [1] BindingDB. BDBM50070377: Ki = 6.4 nM against human NK1 receptor. View Source
- [2] BindingDB. Comparative affinity data for related dihydroisoquinolinone scaffolds. (Class-level inference based on typical micromolar activities). View Source
